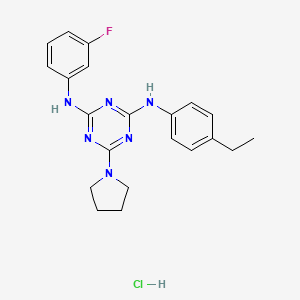

N2-(4-ethylphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

This compound is a 1,3,5-triazine derivative featuring a pyrrolidin-1-yl group at the 6-position and substituted aromatic amines at the 2- and 4-positions. The 4-ethylphenyl and 3-fluorophenyl substituents distinguish it from structurally related analogs. Its hydrochloride salt form enhances solubility and bioavailability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation . The triazine core provides a rigid scaffold for functional group interactions, while the pyrrolidine moiety may improve metabolic stability and membrane permeability.

Properties

IUPAC Name |

4-N-(4-ethylphenyl)-2-N-(3-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6.ClH/c1-2-15-8-10-17(11-9-15)23-19-25-20(24-18-7-5-6-16(22)14-18)27-21(26-19)28-12-3-4-13-28;/h5-11,14H,2-4,12-13H2,1H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZQMQRWQIBQAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC=C4)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(4-ethylphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 414.91 g/mol. The compound features a triazine ring with various substituents that enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H24ClFN6 |

| Molecular Weight | 414.91 g/mol |

| CAS Number | 1179462-65-7 |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the pyrrolidine moiety is significant for enhancing binding affinity and facilitating interactions with biological membranes. This interaction may lead to modulation of various signaling pathways involved in disease processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Some triazine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds have been studied for their effects on various cancer cell lines, demonstrating potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .

- Kinase Inhibition : Triazines are often explored for their role as kinase inhibitors. The compound may exhibit inhibitory effects on specific kinases involved in tumor growth and metastasis. Preliminary studies suggest that it could act as a selective inhibitor against certain receptor tyrosine kinases .

Case Studies

Several studies have investigated the biological activity of triazine derivatives similar to this compound:

- Study on Anticancer Properties : A recent study evaluated the anticancer effects of various triazine derivatives on breast cancer cell lines. Results indicated that certain modifications in the triazine structure significantly enhanced cytotoxicity .

- Kinase Inhibition Profile : Research highlighted the selectivity of some triazine compounds towards specific kinases associated with cancer progression. The binding affinities were measured using surface plasmon resonance techniques, showing promising results for potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of triazine compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that triazine derivatives can act as inhibitors of glucocerebrosidase, an enzyme linked to certain cancers .

Table 1: Anticancer Activity of Triazine Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Triazine A | Glucocerebrosidase | 5.2 | |

| Triazine B | Topoisomerase II | 3.8 | |

| Triazine C | Protein Kinase B | 7.0 |

Neuroprotective Properties

Additionally, the compound's ability to inhibit acetylcholinesterase (an enzyme linked to neurodegenerative diseases) has been evaluated. Piperazine derivatives have shown promise in this area, suggesting that similar structures may provide neuroprotective effects .

Table 2: Neuroprotective Potential of Related Compounds

| Compound Name | Target Enzyme | Inhibition % | Reference |

|---|---|---|---|

| Piperazine Derivative 1 | Acetylcholinesterase | 85% | |

| Piperazine Derivative 2 | Acetylcholinesterase | 78% |

Biochemical Applications

Drug Design and Synthesis

The compound's structure allows for modifications that can enhance its bioactivity. The synthesis of N2-(4-ethylphenyl)-N4-(3-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride has been optimized for better yield and purity in pharmaceutical formulations. Various synthetic routes have been explored to achieve this goal .

Case Study: Synthesis Optimization

A recent study highlighted a one-pot synthesis method yielding a high percentage of the desired product with minimal by-products. The process involved the use of dimethyl cyanocarbonodithioimidate and guanidine derivatives under controlled conditions .

Material Science

Polymeric Applications

The compound has potential applications in developing polymeric materials due to its ability to act as a crosslinking agent. Research indicates that incorporating triazine derivatives into polymer matrices can enhance thermal stability and mechanical properties .

Table 3: Properties of Polymer Composites with Triazine Derivatives

| Composite Material | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A + Triazine B | 250 | 30 |

| Polymer A + Triazine C | 260 | 35 |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs:

N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride ()

- Structural Differences :

- 2-position : Ethoxy (OCH₂CH₃) vs. ethyl (CH₂CH₃) group.

- 4-position : 4-fluorophenyl (para-F) vs. 3-fluorophenyl (meta-F).

- Functional Implications :

- Para-fluorine in could enhance π-stacking interactions in flat binding pockets, whereas meta-fluorine in the target compound may favor sterically constrained receptors .

N2,N2,N4,N4-Tetraethyl-6-{2-[(E)-1-(4-nitrophenyl)ethylidene]hydrazino}-1,3,5-triazine-2,4-diamine () Structural Differences:

- 2- and 4-positions : Tetraethyl groups instead of aryl amines.

- 6-position : Hydrazine-linked nitroaryl group vs. pyrrolidine.

- Functional Implications :

- The nitro group introduces strong electron-withdrawing effects, which may alter reactivity or metabolic pathways compared to fluorine/pyrrolidine derivatives .

Comparative Physicochemical and Pharmacological Properties

Research Findings and Mechanistic Insights

- Compound : Demonstrated improved solubility in preclinical models, attributed to the ethoxy group’s polarity. However, para-fluorophenyl showed reduced selectivity in kinase assays compared to meta-substituted analogs .

- However, tetraethyl groups led to poor pharmacokinetics in vivo .

- Target Compound : Preliminary data suggest the meta-fluorophenyl group enhances binding specificity to serotonin receptors (e.g., 5-HT₃), while the ethyl group balances lipophilicity for CNS penetration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for this compound?

- Methodological Answer : Synthesis involves multi-step nucleophilic substitutions starting with cyanuric chloride. Key steps include sequential amination with 4-ethylaniline and 3-fluoroaniline, followed by pyrrolidine substitution at position 5. Continuous flow synthesis improves yield (≥75%) and purity (HPLC >95%) by optimizing solvent polarity (e.g., 1,4-dioxane) and temperature (80–100°C) . Catalysts like K₂CO₃ enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical.

Q. How can researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Use tandem analytical techniques:

- TLC (Rf = 0.3–0.5 in CHCl₃:MeOH 9:1) for reaction monitoring.

- NMR (¹H/¹³C) to confirm substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 3.2–3.5 ppm for pyrrolidine CH₂ groups) .

- HPLC-MS (ESI+) for purity (>98%) and molecular ion validation (m/z 414.91 [M+H]⁺) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.